molecular formula C13H14ClFO3 B7995978 Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate

Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate

Cat. No.: B7995978
M. Wt: 272.70 g/mol
InChI Key: WMGXIIQACABABI-UHFFFAOYSA-N
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Description

Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate is an organic compound with a complex structure that includes a chlorinated and fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovaleric acid.

    Reduction: Formation of 5-(3-chloro-4-fluorophenyl)-3-methyl-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of chlorine and fluorine atoms on the phenyl ring of this compound imparts distinct chemical and biological properties.
  • Its specific ester and ketone functionalities make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-8(6-13(17)18-2)5-12(16)9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGXIIQACABABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C=C1)F)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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